2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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Overview
Description
2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable amine to form the fluorophenyl intermediate.
Methoxyphenoxy Intermediate Synthesis: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate halide.
Coupling Reaction: The fluorophenyl and methoxyphenoxy intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired product.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-[(methylamino)methyl]phenol
- N-[(4-Fluorophenyl)(phenylacetyl)amino]methyl-2-phenylacetamide
- N-{(4-Fluorophenyl)[(2-methoxybenzoyl)amino]methyl}-2-methoxybenzamide
Uniqueness
2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[2-[[(4-fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3.ClH/c1-22-15-4-2-3-13(17(15)23-11-16(19)21)10-20-9-12-5-7-14(18)8-6-12;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJCEYFHHGZWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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